molecular formula C22H21N3O3 B14935979 7-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-3,4-dihydroquinolin-2(1H)-one

7-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B14935979
M. Wt: 375.4 g/mol
InChI Key: ASGZEZFNGYNACO-UHFFFAOYSA-N
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Description

7-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by its unique structure, which includes a quinolinone core linked to a beta-carboline moiety through an ethoxy bridge. The presence of these structural features imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the beta-carboline moiety: This step involves the cyclization of tryptamine derivatives under acidic conditions to form the beta-carboline structure.

    Quinolinone core synthesis: The quinolinone core can be synthesized through the cyclization of appropriate aniline derivatives with keto acids.

    Coupling reaction: The final step involves the coupling of the beta-carboline moiety with the quinolinone core through an ethoxy bridge, typically using an alkylation reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

7-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-3,4-dihydroquinolin-2(1H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrocarbazole: A structurally related compound with similar biological activity.

    Quinolinone derivatives: Compounds with a quinolinone core that exhibit diverse biological properties.

Uniqueness

7-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-3,4-dihydroquinolin-2(1H)-one is unique due to its combined beta-carboline and quinolinone structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

7-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C22H21N3O3/c26-21-8-6-14-5-7-15(11-19(14)24-21)28-13-22(27)25-10-9-17-16-3-1-2-4-18(16)23-20(17)12-25/h1-5,7,11,23H,6,8-10,12-13H2,(H,24,26)

InChI Key

ASGZEZFNGYNACO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)N3CCC4=C(C3)NC5=CC=CC=C45

Origin of Product

United States

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